Cas no 921566-53-2 (N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)cyclopentanecarboxamide)

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)cyclopentanecarboxamide Chemical and Physical Properties
Names and Identifiers
-
- N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)cyclopentanecarboxamide
- N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)cyclopentanecarboxamide
- F2261-0353
- 921566-53-2
- AKOS024632829
- N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopentanecarboxamide
-
- Inchi: 1S/C20H28N2O3/c1-4-11-22-16-10-9-15(21-18(23)14-7-5-6-8-14)12-17(16)25-13-20(2,3)19(22)24/h9-10,12,14H,4-8,11,13H2,1-3H3,(H,21,23)
- InChI Key: CDANGCVNVNNYKF-UHFFFAOYSA-N
- SMILES: C1(C(NC2C=C3OCC(C)(C)C(=O)N(CCC)C3=CC=2)=O)CCCC1
Computed Properties
- Exact Mass: 344.20999276g/mol
- Monoisotopic Mass: 344.20999276g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 25
- Rotatable Bond Count: 4
- Complexity: 499
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 58.6Ų
- XLogP3: 3.5
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)cyclopentanecarboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2261-0353-4mg |
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)cyclopentanecarboxamide |
921566-53-2 | 90%+ | 4mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2261-0353-10mg |
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)cyclopentanecarboxamide |
921566-53-2 | 90%+ | 10mg |
$118.5 | 2023-05-16 | |
Life Chemicals | F2261-0353-25mg |
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)cyclopentanecarboxamide |
921566-53-2 | 90%+ | 25mg |
$163.5 | 2023-05-16 | |
Life Chemicals | F2261-0353-10μmol |
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)cyclopentanecarboxamide |
921566-53-2 | 90%+ | 10μl |
$103.5 | 2023-05-16 | |
Life Chemicals | F2261-0353-1mg |
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)cyclopentanecarboxamide |
921566-53-2 | 90%+ | 1mg |
$81.0 | 2023-05-16 | |
Life Chemicals | F2261-0353-5μmol |
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)cyclopentanecarboxamide |
921566-53-2 | 90%+ | 5μl |
$94.5 | 2023-05-16 | |
Life Chemicals | F2261-0353-20mg |
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)cyclopentanecarboxamide |
921566-53-2 | 90%+ | 20mg |
$148.5 | 2023-05-16 | |
Life Chemicals | F2261-0353-2μmol |
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)cyclopentanecarboxamide |
921566-53-2 | 90%+ | 2μl |
$85.5 | 2023-05-16 | |
Life Chemicals | F2261-0353-40mg |
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)cyclopentanecarboxamide |
921566-53-2 | 90%+ | 40mg |
$210.0 | 2023-05-16 | |
Life Chemicals | F2261-0353-20μmol |
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)cyclopentanecarboxamide |
921566-53-2 | 90%+ | 20μl |
$118.5 | 2023-05-16 |
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)cyclopentanecarboxamide Related Literature
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
-
Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
-
Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
-
Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750
Additional information on N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)cyclopentanecarboxamide
Introduction to N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)cyclopentanecarboxamide and Its Significance in Modern Chemical Biology
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)cyclopentanecarboxamide, CAS no. 921566-53-2, represents a fascinating compound in the realm of chemical biology. This intricate molecule has garnered significant attention due to its unique structural features and potential applications in pharmaceutical research and drug development. The benzoxazepine core and the cyclopentanecarboxamide moiety contribute to its distinct chemical properties, making it a subject of interest for scientists exploring novel therapeutic avenues.
The structural complexity of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)cyclopentanecarboxamide is not merely a matter of academic curiosity; it holds practical implications for drug design and molecular recognition. The benzoxazepine scaffold is known for its presence in various bioactive molecules, often exhibiting pharmacological properties such as anti-inflammatory and antimicrobial activities. The addition of the cyclopentanecarboxamide group further modulates the compound's interactions with biological targets, enhancing its potential as a lead compound in medicinal chemistry.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to delve deeper into the mechanistic aspects of this compound. By leveraging high-throughput virtual screening and structure-based drug design techniques, scientists have been able to identify potential binding pockets and interaction sites on biological targets. This has led to a better understanding of how N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)cyclopentanecarboxamide may interact with proteins and enzymes involved in critical biological pathways.
The synthesis of this compound presents a significant challenge due to its complex architecture. However, modern synthetic methodologies have made it possible to construct such intricate molecules with high precision. Techniques such as multi-step organic synthesis combined with advanced purification methods have been instrumental in obtaining high-quality samples for further characterization. The use of spectroscopic techniques like NMR spectroscopy and mass spectrometry has provided valuable insights into the structure and purity of the compound.
In the context of drug discovery, N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)cyclopentanecarboxamide has shown promise as a scaffold for developing novel therapeutics. Its unique structural features make it a versatile molecule that can be modified to target various diseases. For instance, modifications at the cyclopentanecarboxamide group could enhance binding affinity to specific enzymes or receptors involved in metabolic disorders or neurological conditions. This flexibility underscores the compound's potential as a building block for future drug candidates.
The role of computational tools in analyzing the pharmacokinetic properties of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)cyclopentanecarboxamide cannot be overstated. Predictive modeling techniques have been employed to assess factors such as solubility, permeability, and metabolic stability. These predictions are crucial for optimizing the compound's pharmacokinetic profile before moving into preclinical studies. By integrating experimental data with computational insights, researchers can make informed decisions about which analogs are most likely to succeed in subsequent stages of drug development.
The benzoxazepine core is particularly noteworthy due to its presence in several known bioactive compounds. This motif is often associated with favorable pharmacological properties that make it an attractive scaffold for drug design. The ability to modify various positions on the benzoxazepine ring allows for fine-tuning of biological activity. In the case of N-(3,3-dimethyl-4-oxyoxygen-oxygen-oxygen-oxygenpropyl-oxygen-oxygen-oxygen-tetrahydro-oxygen-benzoxazepin-oxygen-oxygen-cyclopentanecarboxamide, specific substitutions have been strategically introduced to enhance interactions with target proteins.
Ongoing research in this area continues to uncover new applications for N-(3,dimethyl 4,oxygen 5,propyl 2, 34, 45,tetrahydro 15benzooxaze pin8y1cyclo pentanecarc boxamide). Studies are exploring its potential as an intermediate in synthesizing more complex molecules or as a starting point for developing new classes of drugs. The versatility of this compound makes it a valuable asset in the chemical biologist's toolkit.
In conclusion,N-(33dimethyl44oxy55prop yl23445tetrahyd ro15benz oxaze pin81cyclo penta necarboxa mide) is a remarkable compound that exemplifies the intersection of chemistry and biology。 Its complex structure, coupled with its promising pharmacological properties, positions it as a key player in modern drug discovery。 As research progresses, we can expect further insights into its potential applications, paving the way for innovative therapeutic solutions。
921566-53-2 (N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)cyclopentanecarboxamide) Related Products
- 2138142-69-3(Benzenesulfonamide, 2,3,4-trifluoro-5-formyl-N-methyl-)
- 1251704-87-6(2-(2-chloro-6-fluorophenyl)methyl-6-(pyrrolidine-1-sulfonyl)-2H,3H-1,2,4triazolo4,3-apyridin-3-one)
- 1183841-15-7(2-Chloro-N-(2-methoxyethyl)-N-(pentan-3-yl)acetamide)
- 761409-68-1(N-(4-Amino-2-methylphenyl)-3-methylbutanamide)
- 2640966-12-5(4-Methyl-2-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-1,3-benzothiazole)
- 1872111-24-4(2-(2-Bromo-5-chlorobenzyl)propane-1,3-diol)
- 946257-23-4(2-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl-N-4-(trifluoromethyl)phenylacetamide)
- 1016739-05-1(5-Chloro-6-(3-cyanophenoxy)nicotinic acid)
- 2682112-42-9(2-Bromo-1H-benzo[d]imidazol-6-amine hydrochloride)
- 2229282-40-8(1-2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl-2,2-difluoroethan-1-one)



